Methyl 1-(cyanomethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a piperidine derivative, characterized by the presence of a cyanomethyl group and a methyl ester group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanomethylating agents and esterification processes. One common method includes the reaction of 1-(cyanomethyl)piperidine with methyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(cyanomethyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, leading to inhibition or modulation of their activity. The ester group may also play a role in enhancing the compound’s lipophilicity and cellular uptake .
Comparison with Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
1-(Cyanomethyl)piperidine: Does not have the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 1-(cyanomethyl)piperidine-4-carboxylate is unique due to the presence of both the cyanomethyl and ester groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 1-(cyanomethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRRZUDAWVZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250199 |
Source
|
Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-43-9 |
Source
|
Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320424-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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